Diquafosol tetrasodium is a synthetic uridine nucleotide analog classified as a P2Y2 receptor agonist. [] It stimulates fluid and mucin secretion on the ocular surface, making it a potential treatment option for dry eye disease. [, ] Diquafosol tetrasodium is very stable chemically, unlike earlier P2Y2 receptor agonists such as uridine 5’-triphosphate. [] It does not require refrigeration or special handling, making it suitable for the treatment of chronic conditions. []
Diquafosol tetrasodium exerts its effects by activating P2Y2 receptors located on the surface of the eye and inner eyelids. [, ] This activation enhances the natural tear secretion process, causing the release of salt, water, mucin, and other components of the tear film. [] This leads to the hydration of the eye's surface. [] Additionally, diquafosol tetrasodium appears to stimulate mucin secretion in both normal and keratoconjunctivitis sicca (KCS) rat models. [] Diquafosol tetrasodium has also been shown to inhibit apoptosis and inflammation in corneal epithelial cells via the activation of Erk1/2 and RSK pathways. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7